molecular formula C9H18N2O2 B13315884 Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate

Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate

Cat. No.: B13315884
M. Wt: 186.25 g/mol
InChI Key: GOESCBQFPCYBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate is a piperidine-derived compound featuring an aminomethyl substituent at the 3-position of the piperidine ring and a methyl ester group attached via an acetoxy linker. The methyl ester group distinguishes it from bulkier esters (e.g., tert-butyl), which may influence solubility, metabolic stability, and reactivity.

Properties

IUPAC Name

methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-9(12)7-11-4-2-3-8(5-10)6-11/h8H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOESCBQFPCYBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Piperidine Derivatives

This method involves the transformation of a suitable aldehyde or ketone precursor with a primary amine, followed by reduction to form the aminomethyl group attached to the piperidine ring.

Typical procedure:

  • Starting materials: 1-piperidone or substituted piperidines.
  • Reagents: Formaldehyde (or paraformaldehyde) as the aminomethyl donor, and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Reaction conditions: Acidic aqueous or alcoholic solvents at room temperature or mild heating.

Reaction scheme:

Piperidine derivative + Formaldehyde → (Reductive amination) → 3-(Aminomethyl)piperidine

Advantages: High selectivity, mild conditions, and good yields.

Nucleophilic Substitution on Activated Intermediates

Another approach involves nucleophilic attack of aminomethyl groups on activated piperidine intermediates, such as halogenated derivatives.

Multistep Synthesis via Heterocyclic Ring Formation

This method involves constructing the piperidine ring through cyclization reactions starting from acyclic precursors.

  • Step 1: Synthesis of amino acid derivatives or β-ketoesters.
  • Step 2: Cyclization via intramolecular nucleophilic attack, often facilitated by acid or base catalysis.
  • Step 3: Functionalization of the ring with aminomethyl groups using reductive amination or Mannich-type reactions.
  • Step 4: Esterification to yield methyl ester derivatives.

Example:

  • Starting from a suitable amino acid ester, such as methyl 2-aminobutanoate, followed by cyclization to form the piperidine ring, then introducing the aminomethyl substituent at the 3-position.

Specific Research Findings and Data

Synthesis via Reductive Amination

Research indicates that reductive amination is a preferred route for synthesizing piperidine derivatives with aminoalkyl substituents. For instance, Sather et al. proposed a predictable diastereoselective reductive amination approach, where ketone or aldehyde substrates undergo reductive amination to produce piperidine derivatives with high stereoselectivity (Scheme 42 in reference).

Multistep Synthesis from Heterocyclic Precursors

A notable example involves the synthesis of piperidines through palladium-catalyzed cyclization of aziridines and azides, as well as ring-closing metathesis (RCM), which can be adapted for the synthesis of methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate (see Schemes 3-5 in reference).

Synthesis of Analogous Compounds

The synthesis of similar compounds, such as methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate, involves the formation of the piperidine ring via sulfonylation and subsequent amination steps, often employing reagents like K₂CO₃ in DMF or NMP as solvents, and employing coupling reactions with appropriate intermediates (see reference).

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Reductive Amination 1-Piperidone or substituted piperidines Formaldehyde, NaBH₃CN Room temp, mild acid 75-85 High selectivity, stereocontrol Requires pure starting materials
Nucleophilic Substitution Halogenated piperidines Aminomethyl nucleophiles Basic conditions, reflux 60-78 Straightforward, scalable Possible side reactions
Cyclization from Precursors β-Ketoesters or amino acids Acid/base catalysts Reflux, inert atmosphere 50-70 Constructive ring formation Multi-step, time-consuming

Notes on Optimization and Scale-Up

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, alcohols, and various substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Varied Ester Groups

tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate (CAS 1248021-91-1) shares the core piperidinyl-acetate structure but substitutes the methyl ester with a tert-butyl group. Key differences include:

  • Molecular Weight : 228.33 (tert-butyl) vs. ~186.2 (methyl ester, estimated).
  • Boiling Point : 307.3±17.0 °C (tert-butyl, predicted) vs. lower for methyl due to reduced steric bulk.
  • Acidity (pKa): 10.12±0.29 (tert-butyl), suggesting moderate basicity from the aminomethyl group .
  • Applications : The tert-butyl variant is likely used as a protective intermediate in drug synthesis, whereas the methyl ester may offer faster metabolic cleavage in vivo.

Piperidine Esters with Different Substituents

  • Methyl [4-(trifluoromethyl)piperidin-1-yl]acetate (CAS 860343-95-9): Features a trifluoromethyl group instead of aminomethyl. The electron-withdrawing CF3 group enhances stability and lipophilicity, making it suitable for agrochemicals or CNS drugs .
  • Ethyl 2-(piperidin-3-yl)acetate hydrochloride (CAS 16780-05-5): A hydrochloride salt with an ethyl ester. The lack of aminomethyl reduces basicity, while the ethyl group may prolong half-life compared to methyl esters .

Heterocyclic Analogs

  • Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (CAS 726139-60-2): Replaces piperidine with pyrrolidine (5-membered ring).

Related Amines Without Ester Groups

  • 3-(Aminomethyl)-1-Methylpiperidine (CAS 14613-37-7): Lacks the acetate ester but retains the aminomethyl-piperidine core. Used in diverse downstream applications, including catalysts and pharmaceuticals, highlighting the importance of the aminomethyl group in reactivity .
  • 2-(Aminomethyl)piperidine (CAS 22990-77-8): A simpler analog with applications restricted to laboratory chemicals due to safety concerns .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) pKa Applications
Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate - C9H18N2O2 ~186.2 Methyl ester, aminomethyl Estimated lower ~10.1* Pharmaceutical intermediate
tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate 1248021-91-1 C12H24N2O2 228.33 tert-butyl ester 307.3±17.0 10.12 Drug synthesis intermediate
Methyl [4-(trifluoromethyl)piperidin-1-yl]acetate 860343-95-9 C9H14F3NO2 225.21 Trifluoromethyl - - Agrochemicals, CNS drugs
Ethyl 2-(piperidin-3-yl)acetate hydrochloride 16780-05-5 C9H18ClNO2 207.70 Ethyl ester, HCl salt - - Prolonged-action pharmaceuticals
3-(Aminomethyl)-1-Methylpiperidine 14613-37-7 C7H16N2 128.22 1-Methyl, aminomethyl - - Catalysts, drug precursors

*Estimated based on tert-butyl analog .

Biological Activity

Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring with an aminomethyl group and an acetate moiety. The synthesis typically involves the reaction of piperidine derivatives with acetic anhydride or related reagents to form the acetate ester.

1. Antitumor Activity

Research indicates that compounds with similar piperidine structures exhibit significant antitumor effects. For instance, derivatives have been shown to inhibit tumor cell proliferation and induce ferroptosis, a regulated form of cell death associated with oxidative stress. In vitro studies demonstrated that such compounds could reduce the viability of aggressive cancer cell lines, including triple-negative breast cancer cells, by over 50% at concentrations around 10 µM .

2. Enzyme Inhibition

This compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's disease .

3. Antibacterial Properties

The compound exhibits moderate antibacterial activity against certain strains, including Salmonella typhi. This suggests potential applications in treating bacterial infections.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The piperidine moiety enhances binding affinity to enzymes like AChE, potentially inhibiting their activity.
  • Induction of Ferroptosis : The compound may induce ferroptosis in cancer cells, leading to increased oxidative stress and subsequent cell death .

Research Applications

This compound is being explored in various research domains:

  • Pharmaceutical Development : As an intermediate in synthesizing more complex pharmaceutical agents.
  • Biological Studies : Investigating mechanisms of enzyme inhibition and receptor interactions.
  • Anticancer Research : Exploring its potential as a candidate for new antitumor therapies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antitumor>50% reduction in viability of MDA-MB-231 cells
Enzyme InhibitionAChE inhibition; potential for neurodegenerative treatment
AntibacterialModerate activity against Salmonella typhi

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including esterification and aminomethylation. For example, tert-butyl-protected analogs (e.g., tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate) utilize carbodiimide-based coupling agents (e.g., EDC) and cesium carbonate to activate intermediates, followed by deprotection under acidic conditions . Purification via column chromatography or recrystallization is critical to achieve >95% purity. Monitoring reaction progress with TLC or HPLC ensures minimal side products .

Q. How should the structural integrity of this compound be validated?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Confirm piperidine ring geometry (e.g., axial/equatorial substituents) and ester/aminomethyl group integration .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns .
  • X-ray Crystallography : Resolve bond angles and torsional strain in the piperidine ring, if crystalline derivatives are available .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodology :

  • LogP : Estimate via HPLC retention times or computational tools (e.g., Molinspiration) to predict membrane permeability. Piperidine derivatives often exhibit LogP ~1.5–2.5, favoring moderate lipophilicity .
  • pKa : Determine using potentiometric titration; the aminomethyl group (pKa ~9–10) may protonate under physiological conditions, affecting solubility .
  • Stability : Conduct stress testing (e.g., pH 1–13, 40–60°C) with HPLC monitoring to identify degradation pathways (e.g., ester hydrolysis) .

Advanced Research Questions

Q. How can reaction yields be improved during the aminomethylation step?

  • Methodology :

  • Catalyst Screening : Test palladium or nickel catalysts for C–N coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine .
  • Protection Strategies : Use Boc or Fmoc groups to prevent side reactions at the aminomethyl site, followed by TFA-mediated deprotection .

Q. How do batch-to-batch variations in salt forms (e.g., hydrochloride) impact biological assay reproducibility?

  • Methodology :

  • Salt Content Analysis : Quantify via ion chromatography or Karl Fischer titration. Variations >5% may alter solubility and require normalization .
  • Bioassay Controls : Include internal standards (e.g., reference inhibitors) to account for batch-specific activity shifts. For cell-based assays, pre-test solubility in assay buffers to avoid precipitation .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., CNS vs. antimicrobial effects)?

  • Methodology :

  • Structural Analog Comparison : Benchmark against analogs like ethyl 2-(azetidin-3-yl)acetate (CNS activity) and thiazolo-pyridine derivatives (antimicrobial) to identify pharmacophore differences .
  • Target Profiling : Use radioligand binding assays or CRISPR screens to confirm target specificity (e.g., GPCRs vs. bacterial enzymes) .
  • Metabolite Analysis : LC-MS/MS to detect in situ degradation products that may contribute to off-target effects .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetics?

  • Methodology :

  • Docking Studies : Simulate interactions with targets (e.g., serotonin receptors) using AutoDock Vina. Piperidine ring conformation and ester flexibility are critical for binding .
  • MD Simulations : Assess blood-brain barrier penetration (BBB score >0.3 predicted via SwissADME) by analyzing free energy profiles .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .
  • Spill Management : Neutralize acidic residues (e.g., from hydrochloride salts) with sodium bicarbonate, followed by absorption with inert materials .
  • First Aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and monitor for respiratory distress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.